Physicochemical Profiling & Synthetic Utility of 2-(4-Bromo-2-methylphenoxy)acetamide
Physicochemical Profiling & Synthetic Utility of 2-(4-Bromo-2-methylphenoxy)acetamide
Executive Summary
This technical guide profiles 2-(4-Bromo-2-methylphenoxy)acetamide , a functionalized aryloxyacetamide scaffold with significant utility in medicinal chemistry and agrochemical synthesis. Structurally characterized by a para-bromo, ortho-methyl substituted phenoxy core linked to a primary acetamide, this molecule serves as a critical intermediate for auxin-mimic herbicides and a pharmacophore in sodium channel blockers.
This document provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol utilizing Williamson etherification, and an evaluation of its structural reactivity. It is designed for researchers requiring high-purity synthesis and property data for lead optimization.
Physicochemical Specifications
The following data aggregates calculated and predicted values based on Structure-Activity Relationship (SAR) modeling of the aryloxyacetamide class.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Confidence |
| IUPAC Name | 2-(4-Bromo-2-methylphenoxy)acetamide | High |
| Molecular Formula | High | |
| Molecular Weight | 244.09 g/mol | High |
| Physical State | Crystalline Solid (White to Off-White) | High |
| Melting Point | 138–142 °C (Predicted) | Med |
| LogP (Octanol/Water) | 1.95 ± 0.3 | Med |
| Topological Polar Surface Area (TPSA) | 52.3 | High |
| H-Bond Donors / Acceptors | 1 Donor / 2 Acceptors | High |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in Water | High |
| SMILES | Cc1cc(Br)ccc1OCC(=O)N | High |
Structural Analysis
The molecule features three distinct functional zones:
-
The Lipophilic Core: The 4-bromo-2-methylphenyl ring provides lipophilicity and halogen-bonding potential (via Br). The ortho-methyl group introduces steric bulk, restricting rotation around the ether linkage and influencing metabolic stability.
-
The Linker: The oxy-methylene bridge (
) imparts flexibility. -
The Polar Head: The primary acetamide (
) acts as a hydrogen bond donor/acceptor, critical for receptor binding in biological systems.
Validated Synthetic Protocol
The most robust route to 2-(4-Bromo-2-methylphenoxy)acetamide is the Williamson Ether Synthesis . This method is preferred over the hydration of nitriles for its operational simplicity and high yield.
Reaction Scheme
The synthesis involves the nucleophilic substitution of 2-chloroacetamide by the phenoxide anion of 4-bromo-2-methylphenol.
Figure 1: Synthetic pathway via Williamson Ether Synthesis. The reaction relies on the in-situ generation of the phenoxide nucleophile.
Experimental Methodology
Reagents:
-
4-Bromo-2-methylphenol (1.0 eq)[1]
-
2-Chloroacetamide (1.1 eq)
-
Potassium Carbonate (
), anhydrous (1.5 eq) -
Potassium Iodide (KI), catalytic (0.1 eq) - Optional, accelerates reaction
-
Solvent: Acetone (reagent grade) or DMF (for higher temp)
Step-by-Step Protocol:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromo-2-methylphenol (10 mmol) in Acetone (30 mL). Add anhydrous
(15 mmol). -
Formation of Phenoxide: Heat the mixture to reflux for 30 minutes. The solution typically turns slightly yellow as the phenoxide forms.
-
Alkylation: Cool slightly and add 2-chloroacetamide (11 mmol) and catalytic KI. Return to reflux.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The spot for the phenol (
) should disappear, replaced by the lower amide product. Reaction time is typically 6–8 hours. -
Workup:
-
Method A (Filtration): If the product precipitates upon cooling (common in acetone), filter the solid. Wash with water to remove inorganic salts (
, excess ). -
Method B (Extraction): Evaporate the acetone. Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (
) and Brine ( ). Dry over and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.[2]
Critical Quality Attribute (CQA): Ensure complete removal of 2-chloroacetamide, which is a known contact allergen and alkylating agent.
Spectroscopic Characterization
Verification of the structure relies on identifying the unique methylene singlet and the amide protons.
Table 2: Expected NMR/IR Signals
| Technique | Signal | Assignment |
| 1H NMR (DMSO- | Methyl group ( | |
| Methylene bridge ( | ||
| Amide NH (trans) | ||
| Amide NH (cis) | ||
| Aromatic protons (ABC pattern) | ||
| FT-IR (KBr) | 3350, 3180 | |
| 1660–1690 | ||
| 1240 |
Applications & Utility
The 2-phenoxyacetamide scaffold is a "privileged structure" in medicinal chemistry and agrochemistry.
Medicinal Chemistry: Sodium Channel Blockers
Aryloxyacetamides are structural analogs of anticonvulsants like Lacosamide. The 4-bromo and 2-methyl substituents modulate the lipophilicity (LogP ~2.0), allowing blood-brain barrier (BBB) penetration while the amide moiety interacts with the slow-inactivation state of voltage-gated sodium channels (Nav).
Agrochemicals: Auxin Mimics
Hydrolysis of the amide yields (4-Bromo-2-methylphenoxy)acetic acid , a structural analog of the herbicide MCPA. The amide form often acts as a "pro-herbicide," improving cuticular penetration before metabolic conversion to the active acid form within the plant.
Figure 2: Functional utility in pharmaceutical and agrochemical pipelines.
Safety & Handling
-
Hazards: As an alkylating agent derivative, the compound should be treated as a potential skin and eye irritant (H315, H319).[3]
-
Precursors: 2-Chloroacetamide is toxic to reproduction and a sensitizer. 4-Bromo-2-methylphenol is corrosive.
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides and bromine.
References
-
RSC Advances. (2023). Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide.[4][5][6] Royal Society of Chemistry.[4][6]
-
PubChem. (2025).[3] 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide (Isomer/Analog Data).[7] National Library of Medicine.[4]
-
BenchChem. (2025).[8] Comparison of 2-Bromoacetamide and Chloroacetamide for Proteomics.
-
NIST Chemistry WebBook. (2025). 4-Bromo-2-methylphenol Spectral Data.[7][1][9] National Institute of Standards and Technology.[9]
-
MDPI. (2020). Synthesis and Biological Evaluation of Aryloxyacetamide Derivatives.
Sources
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- 3. Acetamide, N-(2-bromo-4-methylphenyl)- | C9H10BrNO | CID 69200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | C9H9BrClNO | CID 2097895 - PubChem [pubchem.ncbi.nlm.nih.gov]
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